![molecular formula C23H21N3O3S B2507630 2-((4-オキソ-7-フェニル-3-(p-トリル)-4,5-ジヒドロ-3H-ピロロ[3,2-d]ピリミジン-2-イル)チオ)酢酸エチル CAS No. 2034585-21-0](/img/structure/B2507630.png)
2-((4-オキソ-7-フェニル-3-(p-トリル)-4,5-ジヒドロ-3H-ピロロ[3,2-d]ピリミジン-2-イル)チオ)酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is an organic compound with a complex structure featuring pyrrolopyrimidine and phenyl groups. This compound is known for its potential in various research fields due to its diverse chemical properties.
科学的研究の応用
Chemistry
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology
It serves as a lead compound in the development of enzyme inhibitors and receptor modulators, often used in biochemical assays to understand enzyme functions.
Medicine
Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for dyes and pigments.
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole and imidazole , both of which have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole and imidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Based on the broad spectrum of biological activities exhibited by indole and imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by indole and imidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate typically involves the construction of the pyrrolopyrimidine core followed by the introduction of the ethylthioacetate group. The reaction conditions often require:
Catalysts like palladium
Solvents such as dichloromethane or toluene
Heating conditions around 70-90°C
Protective atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production would scale up these laboratory methods using continuous flow reactors to ensure consistent quality and yield. Optimization of solvent recovery and catalyst recycling are crucial for cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions It Undergoes
Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate undergoes several types of reactions including:
Oxidation: : Often yields sulfoxide or sulfone derivatives.
Reduction: : Can lead to the reduction of the pyrimidine ring or the ketone group.
Substitution: : Commonly involves electrophilic or nucleophilic substitution at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA)
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: : Bases like sodium hydride (NaH), nucleophiles such as amines, and electrophiles like alkyl halides
Major Products Formed
Oxidation produces sulfoxide and sulfone derivatives.
Reduction typically yields alcohol or alkane derivatives.
Substitution leads to various functionalized pyrrolopyrimidine derivatives.
類似化合物との比較
Compared to similar compounds, ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate offers unique advantages due to its specific substitutions that enhance its binding affinity and selectivity for certain biological targets.
Similar Compounds
Ethyl 2-((4-oxo-7-phenyl-3-(4-fluorophenyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate
Ethyl 2-((4-oxo-7-phenyl-3-(p-methoxyphenyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate
Each of these compounds has subtle differences in their aromatic substitutions, impacting their chemical behavior and biological activity uniquely.
For more in-depth specifics, it’s always valuable to refer to specialized chemical databases or literature. What's catching your interest about this compound?
特性
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-29-19(27)14-30-23-25-20-18(16-7-5-4-6-8-16)13-24-21(20)22(28)26(23)17-11-9-15(2)10-12-17/h4-13,24H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAFFUFFOXKJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)
![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorobenzenesulfonyl)ethan-1-one](/img/structure/B2507553.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)
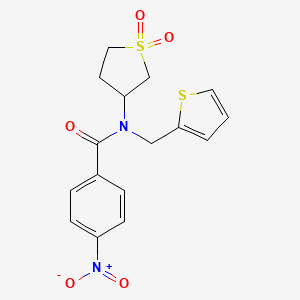
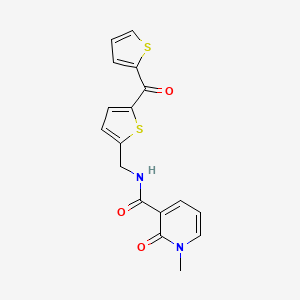
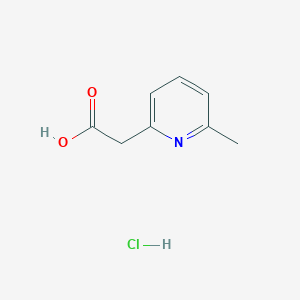
![3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2507558.png)
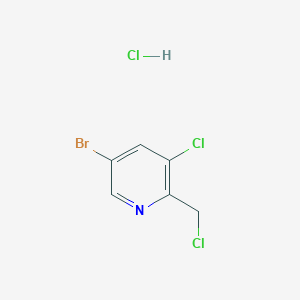
![2-cyclopentyl-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2507560.png)
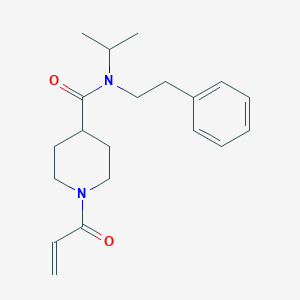
![ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate](/img/structure/B2507563.png)
![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)
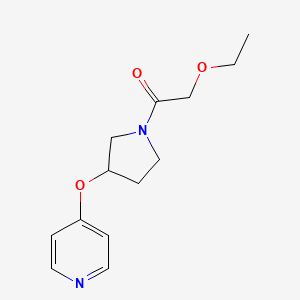
![N-(2-methoxyphenyl)-3,5-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507570.png)
